6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile
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Overview
Description
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a 4-chlorophenyl group, a cyclopropylmethoxy group, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of the boronic acid derivative of the 4-chlorophenyl group, followed by its coupling with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Shares the 4-chlorophenyl group but differs in the core structure and functional groups.
6-(4-Chlorophenyl)-1H-imidazo[2,1-b]thiazole: Contains a similar aromatic ring but has a different heterocyclic system.
Uniqueness
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile is unique due to its combination of a pyridine ring with a cyclopropylmethoxy group and a carbonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H13ClN2O |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H13ClN2O/c17-13-5-3-12(4-6-13)16-15(20-10-11-1-2-11)8-7-14(9-18)19-16/h3-8,11H,1-2,10H2 |
InChI Key |
NIMBDIHMLFPZQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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